molecular formula C5H9NO B3121444 3-Oxa-6-azabicyclo[3.1.1]heptane CAS No. 286390-20-3

3-Oxa-6-azabicyclo[3.1.1]heptane

Cat. No.: B3121444
CAS No.: 286390-20-3
M. Wt: 99.13
InChI Key: BXMGZQQTBBJSPP-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.1.1]heptane is a bicyclic compound that features a unique structure incorporating both oxygen and nitrogen atoms within its bicyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a building block for various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane typically involves a multi-step process starting from readily available starting materials. One of the reported methods involves the following steps :

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Functionalization: Introduction of functional groups to the bicyclic core to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-6-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom within the bicyclic structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Oxa-6-azabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its bicyclic structure, which provides distinct steric and electronic properties compared to its monocyclic counterparts. This makes it a valuable scaffold in drug design and other chemical applications.

Properties

IUPAC Name

3-oxa-6-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMGZQQTBBJSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 2
3-Oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 3
3-Oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 4
3-Oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 5
3-Oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 6
3-Oxa-6-azabicyclo[3.1.1]heptane

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